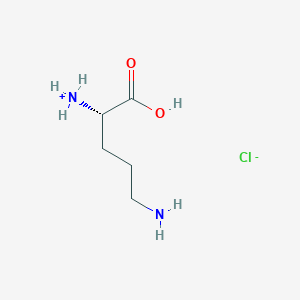

L-Ornithine hydrochloride

Overview

Description

Ornithine hydrochloride is a salt form of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is essential for the disposal of excess nitrogen in the body and is involved in the synthesis of polyamines such as putrescine and spermine . Ornithine hydrochloride is commonly used in nutritional supplements and has various applications in medicine and industry.

Mechanism of Action

Target of Action

L-Ornithine hydrochloride primarily targets the urea cycle in the liver . It plays a crucial role in the disposal of excess nitrogen, acting as a precursor of citrulline and arginine . It also stimulates the pituitary release of growth hormone .

Mode of Action

L-Ornithine is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . This interaction with its targets results in changes in the state of L-arginine in tissues throughout the body, especially under conditions such as burns or other injuries .

Biochemical Pathways

L-Ornithine participates in the urea cycle , a series of biochemical reactions in the liver that detoxify ammonia, a toxic byproduct of protein metabolism . By converting ammonia into urea, L-Ornithine helps maintain a healthy nitrogen balance . In the metabolic pathway of L-Ornithine, 2 moles of NADPH are consumed in two steps of enzymatic reactions: conversion from α-oxoglutarate to glutamate catalyzed by glutamate dehydrogenase and from N-acetyl-glutamyl-phosphate to N-acetyl-glutamyl-semialdehyde catalyzed by N-acetyl-γ-glutamyl-phosphate reductase .

Pharmacokinetics

L-Ornithine, as part of the stable salt L-Ornithine L-aspartate (LOLA), readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase .

Result of Action

The action of L-Ornithine results in the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . L-Ornithine is the starting point for the synthesis of many polyamines such as putrescine and spermine . It has been claimed that ornithine improves athletic performance, has anabolic effects, has wound-healing effects, and is immuno-enhancing .

Action Environment

The action, efficacy, and stability of L-Ornithine can be influenced by various environmental factors. For instance, conditions such as burns or other injuries can affect the state of L-arginine in tissues throughout the body . Furthermore, L-Ornithine’s action can be affected by the body’s metabolic state and the presence of other compounds or cofactors necessary for its metabolic pathways .

Biochemical Analysis

Biochemical Properties

L-Ornithine hydrochloride is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It is one of the products of the action of the enzyme arginase on L-arginine, creating urea . It interacts with various enzymes, proteins, and other biomolecules, such as carbamoyl phosphate and aspartate, to form citrulline, arginine, and urea .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by promoting lipid metabolism, activating the urea cycle, and helping cells get rid of bodily ammonia . It also has potential benefits for anxiety reduction, liver function through ammonia management, and wound healing via collagen production .

Molecular Mechanism

The mechanism of action of this compound involves its metabolism to L-arginine, which stimulates the pituitary release of growth hormone . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. A study showed that this compound administration significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio over an 8-week period . It also improved perceived sleep quality and reduced anger .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A study showed that this compound administration significantly improved liver injury and necrosis induced by carbon tetrachloride toxicity in dogs

Metabolic Pathways

This compound is involved in the urea cycle, a metabolic pathway that allows for the disposal of excess nitrogen . It interacts with enzymes such as arginase and carbamoyl phosphate synthetase, and cofactors such as aspartate .

Transport and Distribution

This compound is transported and distributed within cells and tissues via a sodium-dependent active transport process

Subcellular Localization

It is known that this compound plays a crucial role in the urea cycle, which occurs in the mitochondria of liver cells .

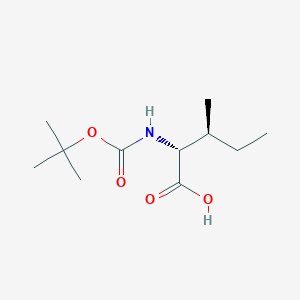

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ornithine hydrochloride typically involves the chemical synthesis from L-arginine. The process includes dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH regulation using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and pH is adjusted using a saturated solution of barium hydroxide. After filtering to remove barium sulfate, hydrochloric acid is used to regulate the pH, followed by vacuum concentration, addition of alcohol, cooling, and filtering .

Industrial Production Methods: Industrial production of ornithine hydrochloride often employs similar methods but on a larger scale. The use of microbial fermentation and enzymatic processes can also be employed to produce ornithine hydrochloride from L-arginine .

Chemical Reactions Analysis

Types of Reactions: Ornithine hydrochloride undergoes various chemical reactions, including:

Oxidation: Ornithine can be oxidized to form citrulline in the urea cycle.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Ornithine can participate in substitution reactions, particularly in the synthesis of polyamines.

Common Reagents and Conditions:

Oxidation: Common reagents include carbamoyl phosphate and ornithine transcarbamylase.

Reduction: Specific reducing agents may be used under controlled conditions.

Substitution: Reagents such as decarboxylase enzymes are used in the synthesis of polyamines.

Major Products:

Citrulline: Formed during the oxidation of ornithine.

Polyamines: Such as putrescine and spermine, formed during substitution reactions.

Scientific Research Applications

Ornithine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Plays a role in the urea cycle and nitrogen metabolism.

Medicine: Used in nutritional supplements to enhance athletic performance, wound healing, and immune function.

Industry: Employed in the production of polyamines and other industrial chemicals.

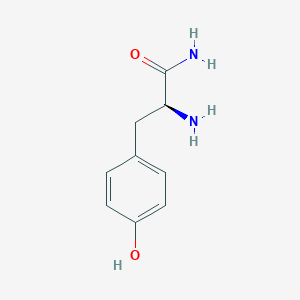

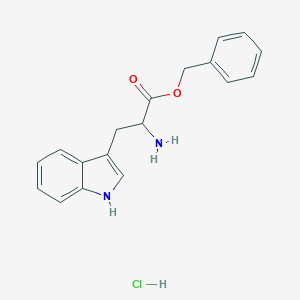

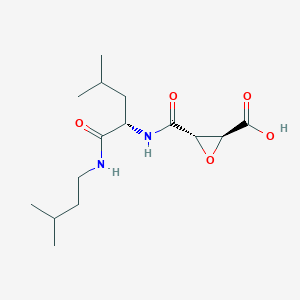

Comparison with Similar Compounds

L-Arginine: A precursor to ornithine in the urea cycle.

L-Citrulline: An intermediate in the urea cycle, formed from ornithine.

Putrescine: A polyamine synthesized from ornithine.

Uniqueness of Ornithine Hydrochloride: Ornithine hydrochloride is unique due to its specific role in the urea cycle and its ability to detoxify ammonia. Unlike L-arginine and L-citrulline, ornithine is not coded by DNA and is not used in protein synthesis. Its primary function is in nitrogen metabolism and polyamine synthesis .

Properties

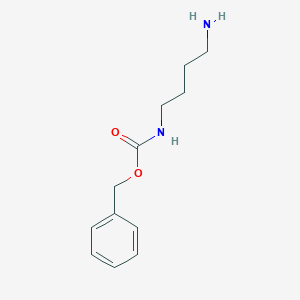

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

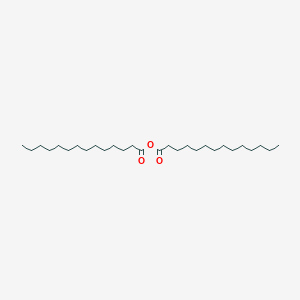

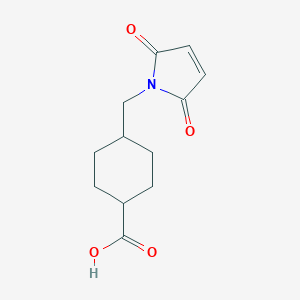

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway involving L-Ornithine hydrochloride?

A1: this compound plays a crucial role in the urea cycle, a metabolic pathway that converts ammonia into urea for excretion. [, , ]

Q2: How does this compound ingestion affect ammonia levels during and after exercise?

A2: Studies show that this compound ingestion can buffer ammonia levels both during and after exercise, potentially mitigating fatigue. [, ]

Q3: How does this compound affect energy metabolism during exercise?

A3: Ingesting this compound may increase carbohydrate oxidation but not lipid oxidation during submaximal endurance exercise following resistance exercise. [] It may also enhance post-exercise carbohydrate oxidation without altering total energy expenditure. []

Q4: Can this compound impact neurotransmission?

A4: Research indicates that this compound, by acting as a precursor for nitric oxide (NO), may be involved in complex neuronal signaling pathways. It can influence the activity of gonadotropin-releasing hormone (GnRH) neurons [] and potentially play a role in the estrogenic attenuation of cannabinoid-induced changes in energy homeostasis through its interaction with neuronal nitric oxide synthase (nNOS). []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 g/mol. [, , ]

Q6: What is the crystal structure of this compound?

A6: this compound crystallizes in the monoclinic space group P21 with cell dimensions a = 4.99 Å, b = 8.00 Å, c = 10.00 Å, and β = 91°. The molecule exists as a zwitterion in its crystal structure. [, , ]

Q7: How does this compound interact with vermiculite?

A7: Upon heating, this compound intercalated within vermiculite undergoes condensation, forming peptide complexes. Notably, the stacking mode of the layers remains unchanged during this transformation. []

Q8: Does this compound participate in any known catalytic reactions?

A8: While not directly catalytic, this compound serves as a substrate for enzymes like ornithine transcarbamoylase (OTC) in the urea cycle. [] Additionally, studies suggest its involvement in reactions with dioxomolybdenum(VI) complexes, potentially playing a role in the oxidative decarboxylation of amino acids. []

Q9: Have any computational studies been conducted on this compound?

A9: Yes, in silico studies have explored the interaction of this compound with vermiculite, providing insights into the structural evolution of the complex upon heating. [] Further computational investigations, including molecular dynamics simulations and quantum chemical calculations, could elucidate its interactions with biological targets and aid in drug design efforts.

Q10: Are there any studies investigating the structure-activity relationship of this compound or its derivatives?

A10: While the provided research doesn't delve into SAR studies specifically for this compound, understanding the structural features contributing to its biological activity is crucial. Investigating how modifications to its structure, such as altering the length of the carbon chain or introducing different functional groups, could impact its interaction with enzymes like OTC or its ability to modulate ammonia levels, presents an exciting avenue for future research.

Q11: How is this compound typically formulated?

A11: this compound is often formulated as a hydrochloride salt to enhance its stability and solubility in aqueous solutions. [, , , ]

Q12: How is this compound absorbed and metabolized in the body?

A12: While detailed pharmacokinetic studies are limited in the provided research, oral administration of this compound leads to its absorption and subsequent metabolism, primarily through the urea cycle. [, , , ]

Q13: Does long-term this compound supplementation affect blood ornithine levels in healthy individuals?

A13: An open-label trial found that daily supplementation with this compound for 3 months did not cause ornithine accumulation in healthy individuals, suggesting a regulatory mechanism for maintaining ornithine homeostasis. [, ]

Q14: Has the efficacy of this compound been tested in animal models?

A14: Yes, this compound has shown promising results in a rat model of pressure ulcers, significantly accelerating wound healing compared to a control group. []

Q15: Are there any clinical trials investigating the effects of this compound?

A15: Limited clinical trials are available, but one study demonstrated that this compound ingestion could enhance the pituitary response to a stimulation test in athletes, particularly influencing the release of adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). [] Further clinical research is necessary to explore its therapeutic potential in various conditions.

Q16: What is the safety profile of this compound?

A16: While generally considered safe for short-term use, long-term safety data on this compound is limited. [] It is crucial to consult with a healthcare professional before taking any supplements, including this compound.

Q17: Are there any specific drug delivery strategies being explored for this compound?

A17: While targeted drug delivery approaches for this compound are not explicitly mentioned in the provided research, developing novel delivery systems, such as nanoparticles or liposomes, could potentially enhance its bioavailability, target it to specific tissues, and minimize potential side effects.

Q18: What analytical methods are employed to quantify this compound?

A18: Common analytical techniques include high-performance liquid chromatography (HPLC) for separation and quantification, often coupled with UV or mass spectrometry detection methods. [] Additionally, conductivity measurements have been explored to monitor the crystallization process of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.